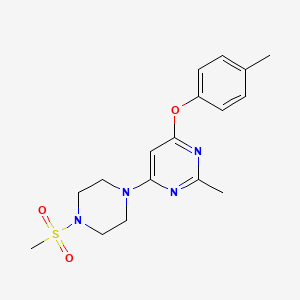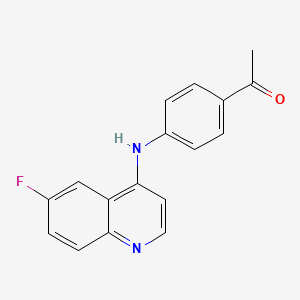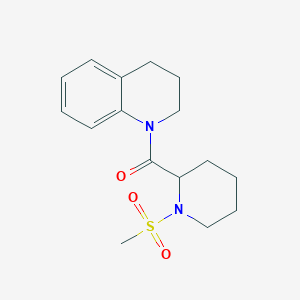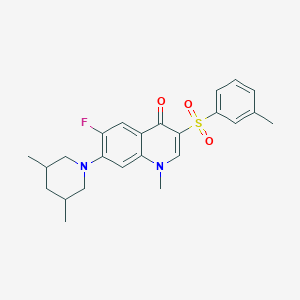
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine and its derivatives have been studied for their antibacterial properties. Research by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine derivatives, closely related to the chemical structure , demonstrated significant antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the potential for these compounds in developing new antibacterial agents. These findings suggest a promising avenue for the application of such compounds in combating resistant bacterial strains (Matsumoto & Minami, 1975).
Anticancer Potential
The compound's derivatives have shown promising antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. Mallesha et al. (2012) synthesized derivatives that exhibited significant activity against various cancer cell lines, including Colo-205 and MDA-MB 231, suggesting these compounds could be explored further for cancer treatment. The study emphasizes the importance of structural modifications to enhance anticancer activity, providing a foundation for future research in this area (Mallesha et al., 2012).
Antioxidant and Neuroprotective Effects
Investigations into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs, structurally similar to the compound in focus, have revealed their potential as multifunctional antioxidants. These compounds have shown promising results in protecting cells against oxidative stress-induced damage, indicating their application in preventing age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. The ability of these compounds to scavenge free radicals and chelate metal ions offers a therapeutic strategy against oxidative stress-related conditions (Jin et al., 2010).
Herbicidal Applications
Further research has explored the application of pyrimidine derivatives in agriculture, specifically as herbicidal agents. New pyrimidine and triazine intermediates have been developed for sulfonylurea herbicides, indicating the compound's utility in selective post-emergence herbicide formulations. These developments suggest the potential of such compounds in improving agricultural productivity by effectively managing weed growth without harming crops (Hamprecht et al., 1999).
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)24-17-12-16(18-14(2)19-17)20-8-10-21(11-9-20)25(3,22)23/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVFOTUCJDWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)
![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)
![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)


![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)


![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
